GAK inhibitor 12r is a selective inhibitor targeting cyclin G-associated kinase (GAK), which plays a significant role in various biological processes, including viral infections and cancer progression. The compound has been identified as a promising candidate for therapeutic applications, particularly in combating viral infections such as dengue and Ebola, due to its ability to modulate kinase activity effectively.
GAK inhibitor 12r belongs to a class of compounds known as isothiazolo[4,3-b]pyridines. These compounds have been synthesized and characterized for their selective inhibition of GAK, which is implicated in the regulation of viral replication and cell cycle progression. The development of GAK inhibitors is part of a broader strategy to explore host-targeted antiviral therapies that can provide broad-spectrum efficacy against various viruses, including dengue virus and Ebola virus .
The synthesis of GAK inhibitor 12r involves several key steps:
The synthetic route has been optimized to yield high-purity compounds with specific focus on modifying substituents to enhance binding affinity and selectivity towards GAK.
The molecular structure of GAK inhibitor 12r features a core isothiazolo[4,3-b]pyridine framework, characterized by:
The binding affinity of 12r has been quantified using the dissociation constant (Kd), with values indicating strong interactions with GAK. For instance, modifications at specific positions on the pyridine ring have been shown to significantly affect Kd values, demonstrating the importance of structure-activity relationships in the design of effective inhibitors .
GAK inhibitor 12r undergoes several chemical reactions during its synthesis:
These reactions are carefully controlled to maximize yield and purity while minimizing by-products.
The mechanism of action for GAK inhibitor 12r involves selective inhibition of the kinase activity associated with GAK. By binding to the active site of GAK, 12r disrupts its ability to phosphorylate target substrates involved in viral replication and cell cycle regulation.
In vitro studies have demonstrated that inhibition of GAK leads to decreased viral replication rates in infected cells. For example, the compound exhibits an effective concentration (EC50) against dengue virus replication at low micromolar concentrations, indicating its potential as an antiviral agent .
GAK inhibitor 12r possesses distinct physical and chemical properties that contribute to its biological activity:
These properties are critical for evaluating the compound's potential as a therapeutic agent .
GAK inhibitor 12r has several promising applications in scientific research:
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.: 7161-35-5